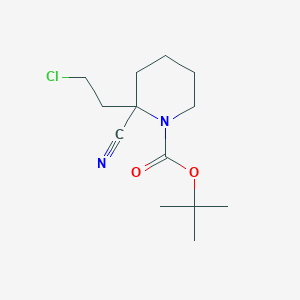
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone
Übersicht
Beschreibung
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has a molecular weight of 271.4 . This compound is used in scientific research and has diverse applications such as drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone consists of a cyclohexyl group, a phenyl group, and a pyrrolidinomethyl group . The exact structure can be represented by the InChI code: 1S/C18H25NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h8-11,16H,1-7,12-14H2 .Wissenschaftliche Forschungsanwendungen
Steric Modifications and Catalytic Oxidation
Steric modifications of iron complexes using N,N'-di(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-1,2-cyclohexanediamine (bbpc) have shown to catalyze the oxygenation of cyclohexane efficiently, demonstrating the influence of steric hindrance on catalytic activity and selectivity (Yu He, J. D. Gorden, & Christian R. Goldsmith, 2011).
Photochemical Reactions in Chiral Liquid Crystals
Stereoselective photochemical reactions of cyclohexyl phenyl ketone within chiral liquid crystals have been explored, indicating the potential of chiral environments to direct the enantioselectivity of photochemical processes (Xiu-Jie Yang et al., 2013).
Meta-C–H Activation Using Pyridine-Based Templates
Research into meta-C–H activation using pyridine-based templates for benzyl and phenyl ethyl alcohols showcases innovative approaches to achieving site selectivity in C–H activation, demonstrating the potential for designing more efficient synthetic routes (L. Chu et al., 2015).
Catalytic Hydrocarbon Oxidation
N-heterocycle-sulfonated Schiff base copper(II) complexes have been developed for the catalytic oxidation of hydrocarbons, including cyclohexane, demonstrating the utility of metal complexes in oxidation reactions (S. Hazra et al., 2019).
O-O Bond Heterolysis in Nonheme Iron Complexes
Studies on nonheme iron complexes have provided insights into the role of protons in controlling O-O bond cleavage, leading to the formation of potent oxidants. These findings have implications for understanding the mechanisms of enzymatic and synthetic oxidation processes (Shuangning Xu et al., 2019).
Pd-Catalyzed [1,3]-O-to-C Rearrangement
Palladium-catalyzed [1,3]-O-to-C rearrangement of pyrans to functionalized cyclohexanones highlights a method for generating α-arylketones with excellent diastereocontrol, showcasing the versatility of transition metal catalysis in organic synthesis (Julien Brioche et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclohexyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDMDIVVTSMXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643229 | |
| Record name | Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898771-00-1 | |
| Record name | Cyclohexyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate](/img/structure/B1603965.png)






![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)

